molecular formula C24H26ClNO3 B11362779 N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11362779
M. Wt: 411.9 g/mol
InChI Key: YFTFUCKYNRIJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a tetrahydrofuran moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the benzofuran core.

    Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the benzofuran derivative with a tetrahydrofuran-containing reagent, often under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding due to its unique structure.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core may bind to active sites or allosteric sites on proteins, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • N-(4-chlorobenzyl)-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Uniqueness

N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran core and the presence of the tetrahydrofuran moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H26ClNO3

Molecular Weight

411.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,4,6-trimethyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H26ClNO3/c1-15-11-16(2)22-17(3)23(29-21(22)12-15)24(27)26(14-20-5-4-10-28-20)13-18-6-8-19(25)9-7-18/h6-9,11-12,20H,4-5,10,13-14H2,1-3H3

InChI Key

YFTFUCKYNRIJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.